Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate
Description
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrrole substituent at the β-position. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, imparts electron-rich characteristics, influencing the compound’s reactivity in cycloaddition or nucleophilic substitution reactions.
Properties
CAS No. |
134703-37-0 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 2-pyrrol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |
InChI Key |
QXZXGNKWLHGURE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N1C=CC=C1 |
Canonical SMILES |
COC(=O)C(=C)N1C=CC=C1 |
Synonyms |
1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrole vs. Pyrazole Derivatives
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate can be compared to methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2, ). While both compounds share a propenoate ester backbone, the pyrazole ring in the latter introduces an additional nitrogen atom, increasing electron deficiency and altering dipole interactions. Pyrazoles are stronger hydrogen-bond acceptors, which may enhance solubility in polar solvents compared to pyrrole derivatives. Applications of the pyrazole analog include pharmaceutical intermediates due to its improved metabolic stability .
| Compound | Heterocycle | Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Pyrrole | C₈H₉NO₂ | Ester, α,β-unsaturated carbonyl |
| Methyl pyrazole-propenoate (CAS 192661-36-2) | Pyrazole | C₈H₁₀N₂O₂ | Ester, α,β-unsaturated carbonyl |
Substituent Effects: Cyano vs. Ester Groups
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate () replaces the ester group at the α-position with a cyano (-CN) group. This substitution increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cyclizations. The ethyl ester further reduces crystallinity compared to methyl esters, as noted in its single-crystal X-ray data () .
Ester Chain Modifications
Methyl vs. Ethyl Esters
The choice of ester (methyl vs. ethyl) impacts physical properties:
- Methyl esters (e.g., target compound) typically exhibit higher volatility and lower boiling points.
- Ethyl esters (e.g., ) demonstrate increased lipophilicity, favoring membrane permeability in drug design .
Sulfonate and Fluorinated Analogues
Sodium 2-methylprop-2-ene-1-sulphonate ()
This compound replaces the ester with a sulfonate group, drastically increasing water solubility. Such derivatives are used in ion-exchange resins or surfactants, contrasting with the hydrophobic ester-based target compound .
Perfluorinated Propenoates ()
Fluorinated analogs like 2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate (CAS 819069-74-4) incorporate perfluoroalkyl chains, imparting extreme chemical inertness and thermal stability. These are employed in high-performance coatings but lack the bioreactivity of pyrrole-based esters .
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